![molecular formula C11H15N3O2 B108245 N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide CAS No. 18934-57-1](/img/structure/B108245.png)
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide
Overview
Description
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.2557 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a hydrazino group, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide typically involves the reaction of benzylhydrazine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using agents like hydrogen peroxide to form oxo derivatives.
- Reduction : Employing reducing agents such as sodium borohydride to yield hydrazine derivatives.
- Substitution : Participating in nucleophilic substitution reactions where the hydrazino group can be replaced by other nucleophiles under suitable conditions.
Chemistry
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide serves as a reagent in organic synthesis and a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic chemistry.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary evaluations have shown that it could inhibit cancer cell growth, warranting further investigation into its mechanisms and efficacy .
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological targets positions it as a candidate for new pharmaceuticals aimed at treating diseases such as cancer and infections .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its properties make it suitable for large-scale synthesis while maintaining cost-effectiveness.
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of synthesized derivatives against common bacterial strains. Results indicated significant inhibitory effects, suggesting potential use in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound, revealing that certain derivatives effectively inhibited tumor cell proliferation in vitro. Further studies are needed to explore these effects in vivo and elucidate the underlying mechanisms .
Mechanism of Action
The mechanism of action of N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N1-(1-phenyl-2-hydrazino-2-oxoethyl)acetamide
- N1-(1-methyl-2-hydrazino-2-oxoethyl)acetamide
- N1-(1-ethyl-2-hydrazino-2-oxoethyl)acetamide
Uniqueness
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications .
Biological Activity
N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine moiety, which is known to enhance biological activity through various pathways. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, molecular docking studies suggest that it may effectively bind to and inhibit key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGFR). In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. In a study examining its effects on neuronal cells exposed to oxidative stress, the compound demonstrated significant protective effects, potentially through the modulation of cellular signaling pathways .
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor cell proliferation.
- Receptor Modulation : It can interact with receptors involved in cell signaling, thereby altering cellular responses to external stimuli.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage .
Case Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis in treated cells, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, this compound was tested on neuronal cell lines subjected to oxidative stress. The compound significantly improved cell viability compared to untreated controls, with an EC50 value of 5 µM. These findings suggest that the compound could be developed for neurodegenerative disease therapies .
Data Tables
Properties
IUPAC Name |
N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHZWNYYBDQVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325052 | |
Record name | N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18934-57-1 | |
Record name | NSC408369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N1-(1-benzyl-2-hydrazino-2-oxoethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.